(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a benzenesulfinyl group attached to an ethenyl chain, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of benzenesulfinyl chloride with an appropriate dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), borane
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of halogenated or hydroborated derivatives
Scientific Research Applications
(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with biological molecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring instead of a dioxolane ring.
Uniqueness
(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of functional groups and ring structure
Properties
CAS No. |
502495-91-2 |
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Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
(4R)-4-[2-(benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H16O3S/c1-13(2)15-10-11(16-13)8-9-17(14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/t11-,17?/m1/s1 |
InChI Key |
HXACYYMMKWHNAV-VCQTYVLVSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)C=CS(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(OCC(O1)C=CS(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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